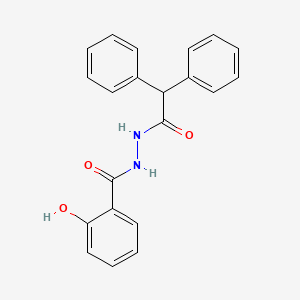
2-(2,6-dimethoxyphenoxy)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethoxyphenoxy)-5-(trifluoromethyl)pyridine, commonly known as DMTF, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. DMTF has been extensively studied for its potential applications in cancer therapy and other diseases that involve dysregulation of CK2 activity.
Wirkmechanismus
DMTF exerts its inhibitory effects on CK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. This leads to the disruption of multiple signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
DMTF has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been reported to inhibit angiogenesis and invasion, two key processes involved in tumor progression and metastasis. In addition, DMTF has been implicated in the regulation of various other cellular processes, including DNA repair, RNA splicing, and protein translation.
Vorteile Und Einschränkungen Für Laborexperimente
DMTF is a highly specific and potent inhibitor of CK2, making it an ideal tool compound for studying the role of CK2 in various cellular processes. However, its potency and selectivity may also pose challenges in interpreting the results of experiments, as off-target effects and compensatory mechanisms may confound the findings. Furthermore, the pharmacokinetics and pharmacodynamics of DMTF in vivo are not well understood, which may limit its translational potential.
Zukünftige Richtungen
Despite the progress made in understanding the biological effects of DMTF, there are still many unanswered questions and opportunities for further research. Some potential future directions include:
1. Investigating the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases.
2. Developing more potent and selective inhibitors of CK2 that can overcome the limitations of DMTF.
3. Exploring the use of DMTF in combination with other anticancer agents to enhance its therapeutic efficacy.
4. Studying the pharmacokinetics and pharmacodynamics of DMTF in vivo to better understand its translational potential.
5. Identifying biomarkers that can predict the response to DMTF treatment and stratify patients accordingly.
Conclusion:
DMTF is a promising tool compound for studying the role of CK2 in cancer and other diseases. Its potent and selective inhibitory effects on CK2 make it a valuable tool for basic and translational research. However, further studies are needed to fully understand its biological effects and translational potential.
Synthesemethoden
The synthesis of DMTF involves several steps, including the reaction of 2,6-dimethoxyphenol with trifluoromethylpyridine-2-amine in the presence of a base, followed by oxidation and purification. The yield and purity of DMTF can be optimized by adjusting the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
DMTF has been widely used as a tool compound in basic and translational research. It has been shown to inhibit CK2 activity in various cell lines and animal models, leading to the suppression of cell growth and induction of apoptosis. DMTF has also been tested in preclinical models of cancer, where it demonstrated potent antitumor activity and synergistic effects with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
2-(2,6-dimethoxyphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-19-10-4-3-5-11(20-2)13(10)21-12-7-6-9(8-18-12)14(15,16)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADOCCQNSYUOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxyphenoxy)-5-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)


![methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)

![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)
![N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)